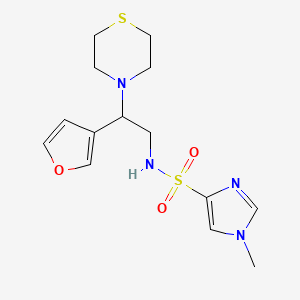

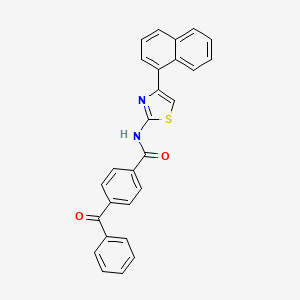

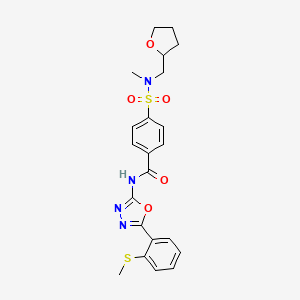

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could be synthesized using methods such as the Paal-Knorr synthesis . The thiomorpholine ring could be formed via a cyclization reaction . The imidazole ring might be introduced using a method like the Debus-Radziszewski imidazole synthesis . Finally, the sulfonamide group could be added via a substitution reaction .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and relatively stable, but can be made to react under certain conditions . The sulfonamide group could potentially be hydrolyzed to yield a sulfonic acid and an amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be moderate due to the presence of both polar (sulfonamide) and nonpolar (furan) groups. Its melting and boiling points would be influenced by factors such as its molecular weight and the types of intermolecular forces it can participate in .

Applications De Recherche Scientifique

Corrosion Inhibition

Research has identified compounds with furan and sulfonamide groups as effective inhibitors for mild steel corrosion in acidic environments. For instance, 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM) and related compounds have been studied for their protective properties against steel corrosion in sulfuric acid solutions. These studies suggest that such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. The inhibition efficiency of these compounds is reported to increase with concentration but decrease with rising temperature, indicating a temperature-sensitive interaction with the metal surface (Sappani & Karthikeyan, 2014).

Biological Activity of Sulfonamide-Based Compounds

Sulfonamides, including those with imidazole and furan groups, are known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects. The structural diversity of sulfonamide hybrids allows for significant biological activity, with recent advances focusing on the development of two-component sulfonamide hybrids. These hybrids have been explored for their potential in treating various conditions, showcasing the versatility of sulfonamide compounds in medicinal chemistry (Ghomashi et al., 2022).

Antimicrobial and Antifungal Applications

Compounds with furan and sulfonamide moieties have demonstrated antimicrobial and antifungal properties. For example, derivatives of 1,2,4-triazole, which may include furan and sulfonamide groups, have been synthesized and shown to exhibit activity against various microorganisms. Such compounds have potential applications in the development of new antimicrobial agents, addressing the need for novel treatments due to the rising resistance to existing antibiotics (Başoğlu et al., 2013).

Chemical Synthesis and Material Science

Sulfonamide and furan derivatives have also been applied in material science and chemical synthesis. Their unique chemical properties facilitate the development of novel materials and catalysts. For instance, sulfonamides with furan groups have been used to synthesize eco-friendly corrosion inhibitors for steel, highlighting the potential of these compounds in creating more sustainable industrial processes (Yadav et al., 2015).

Mécanisme D'action

Mode of action

Furan derivatives are known to interact with their targets to show their potentiality to treat the disease or disorder .

Biochemical pathways

Furan derivatives are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of action

Furan derivatives are known to have high therapeutic properties .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S2/c1-17-9-14(15-11-17)23(19,20)16-8-13(12-2-5-21-10-12)18-3-6-22-7-4-18/h2,5,9-11,13,16H,3-4,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUWUSVBHIEVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)

![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)

![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)

![3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2485428.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2485443.png)